molecular formula C13H17BrO2 B1472201 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran CAS No. 1458652-61-3

3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran

Cat. No.: B1472201
CAS No.: 1458652-61-3
M. Wt: 285.18 g/mol
InChI Key: SIDRFGLSMQNEKW-UHFFFAOYSA-N
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Description

3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran (CAS 1458652-61-3) is a chemical compound with the molecular formula C13H17BrO2 and a molecular weight of 285.18 g/mol . It is an organic building block of interest in medicinal chemistry and drug discovery research. This compound features a tetrahydrofuran ring linked to a 4-bromo-3,5-dimethylphenyl group. The bromo-dimethylphenyl moiety is a common structural feature in the synthesis of biologically active molecules. For instance, similar phenoxy-methyl substituted structures are investigated as key intermediates in the development of tricyclic antidiabetic agents and GPR40 receptor agonists for the treatment of type 2 diabetes and related metabolic disorders . Researchers value this compound for its potential as a synthetic intermediate to create novel scaffolds for probing biological mechanisms. Please be advised: This product is intended for research purposes and is strictly labeled 'For Research Use Only'. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-[(4-bromo-3,5-dimethylphenoxy)methyl]oxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO2/c1-9-5-12(6-10(2)13(9)14)16-8-11-3-4-15-7-11/h5-6,11H,3-4,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDRFGLSMQNEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other diseases. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a tetrahydrofuran ring substituted with a bromo and dimethylphenoxy group. This specific configuration is believed to contribute to its biological activities.

Anticancer Properties

Recent studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of tetrahydrofuran have been shown to act as inhibitors of various kinases involved in cancer progression. The compound may influence pathways associated with apoptosis and cell proliferation.

  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 and MDA-MB-468, which are models for triple-negative breast cancer (TNBC) .
  • Mechanism of Action : The proposed mechanism includes the dual inhibition of bromodomain-containing proteins (BRD4) and casein kinase 2 (CK2), which are critical in regulating gene expression and cell survival .

Table 1: Biological Activity Summary

CompoundTargetIC50 (nM)Cell LineEffect
44eBRD4180MDA-MB-231Inhibits proliferation
CK2230MDA-MB-468Induces apoptosis

Case Study 1: Dual Inhibition Strategy

A study focused on a series of BRD4–CK2 dual inhibitors synthesized through rational drug design revealed that compound 44e , closely related to our compound of interest, showed potent anticancer activity in xenograft models without significant toxicity. This highlights the therapeutic potential of targeting multiple pathways in cancer treatment .

Case Study 2: Tetrahydrofuran Derivatives

Research into various tetrahydrofuran derivatives has shown that they possess diverse biological activities, including anti-inflammatory and antiviral effects. For example, a study highlighted the synthesis of 2,3,5-trisubstituted tetrahydrofurans that exhibited promising bioactivities against infectious diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary assessments suggest that compounds with similar structures have favorable absorption and distribution characteristics but may require further studies to fully elucidate their metabolic pathways and potential toxicity.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Interactions
Research indicates that 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran may interact with various biological targets, including enzymes and receptors implicated in different disease processes. Preliminary studies suggest its potential role in modulating pharmacokinetics and pharmacodynamics, which could lead to therapeutic applications in treating diseases such as cancer.

Case Study: Antitumor Activity
In a notable study, derivatives of this compound were evaluated for their antitumor properties. The presence of the bromine atom and dimethyl groups on the aromatic ring was found to enhance the compound's biological activity against specific cancer cell lines. This suggests that further exploration into its mechanism of action could yield promising therapeutic agents .

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to create complex molecular architectures.

Reactivity Patterns
The compound can participate in several types of reactions, such as:

  • Nucleophilic substitutions: The bromine atom can be replaced by various nucleophiles, allowing for the synthesis of diverse derivatives.
  • Coupling reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in constructing complex organic molecules .

Comparison with Similar Compounds

Structural Analogues: Brominated Dihydrofuran Derivatives

A structurally related compound, 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (–4), shares the dihydrofuran core but differs significantly in substitution patterns. Key comparisons include:

Property 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran 3,4-Dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran
Core Structure Saturated THF ring Partially unsaturated dihydrofuran ring
Substituents Phenoxymethyl group (Br, 3,5-dimethyl) Tetraphenyl groups, Br at 3,4 positions
Crystal Interactions Not reported C–H⋯H and Br⋯Br contacts ()
Synthetic Utility Potential intermediate for drug synthesis (e.g., adapalene analogs; ) Used in crystal engineering studies ()

Key Insights :

  • The saturated THF ring in the target compound likely enhances stability compared to the dihydrofuran analog, which has ring strain due to partial unsaturation .
  • Bromine placement affects reactivity: Para-bromine in the target compound may direct electrophilic substitutions, while 3,4-dibromo substitution in the dihydrofuran derivative facilitates halogen bonding in crystal packing .
Functional Group Variations: Bromo-Aromatic Ethers

Another analog, 3-((4-bromo-3,5-difluorophenyl)amino)-3-oxopropanoate (), highlights the impact of substituent electronics:

Property This compound 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate
Aromatic Substituents 3,5-Dimethyl (electron-donating) 3,5-Difluoro (electron-withdrawing)
Functional Groups Ether linkage (phenoxy-methyl) Amide and ester groups
HPLC Retention (SQD-FA05) Not reported 0.66 minutes (m/z 294) and 1.64 minutes (m/z 554)

Key Insights :

  • The ether linkage in the target compound may reduce susceptibility to hydrolysis relative to the amide/ester-containing analog .

Q & A

Q. What are the common synthetic routes for preparing 3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or etherification reactions. For example:

  • Step 1: React 4-bromo-3,5-dimethylphenol with a tetrahydrofuran derivative containing a leaving group (e.g., bromomethyl-tetrahydrofuran) in anhydrous tetrahydrofuran (THF) as a solvent .
  • Step 2: Use a strong base like NaH (60% dispersion in paraffin oil) to deprotonate the phenolic oxygen, facilitating nucleophilic attack on the bromomethyl group .
  • Key Conditions:
    • Anhydrous conditions to prevent hydrolysis of intermediates.
    • Temperature control (0°C to room temperature) to minimize side reactions.
    • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • 1^1H NMR identifies protons on the tetrahydrofuran ring (δ 1.5–2.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). The methyl groups (3,5-dimethyl) appear as singlets at δ 2.2–2.4 ppm .
    • 13^{13}C NMR confirms the ether linkage (C-O-C) at δ 70–80 ppm and the brominated aromatic carbon at δ 120–130 ppm .
  • X-ray Crystallography:
    • Single-crystal analysis reveals intramolecular interactions (e.g., C–H⋯H or Br⋯Br contacts) and dihedral angles between the tetrahydrofuran and aryl rings, critical for understanding steric effects .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in crystallographic data for brominated tetrahydrofuran derivatives?

Methodological Answer:

  • Multi-Dataset Comparison: Compare data from multiple crystal structures (e.g., CCDC 1828960 ) to identify trends in bond lengths, angles, and intermolecular interactions.
  • Electron Density Maps: Use high-resolution X-ray data to model disorder in bromine positions or thermal motion artifacts .
  • Computational Validation: Cross-validate experimental data with DFT-optimized geometries to confirm deviations (e.g., Br⋯Br distances vs. van der Waals radii) .

Q. How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Substitute 2^2H or 18^{18}O at reactive sites (e.g., phenolic oxygen) to track rate-determining steps in substitution reactions .
  • Quench-LC/MS Analysis: Monitor intermediates in real-time by quenching aliquots at fixed intervals and analyzing via LC/MS.
  • Eyring Plot Analysis: Determine activation parameters (ΔH‡, ΔS‡) by measuring reaction rates at varying temperatures .

Q. What strategies are effective in overcoming steric hindrance during the functionalization of this compound?

Methodological Answer:

  • Bulky Ligands/Catalysts: Use Pd(Pt^tBu3_3)2_2 for Suzuki-Miyaura coupling to minimize steric clashes with the 3,5-dimethyl groups .
  • Microwave-Assisted Synthesis: Enhance reaction efficiency by reducing reaction time and thermal decomposition .
  • Protecting Groups: Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) to direct functionalization .

Q. How can computational chemistry predict the reactivity and regioselectivity of this compound in substitution reactions?

Methodological Answer:

  • DFT Calculations:
    • Compute Fukui indices to identify electrophilic/nucleophilic sites on the aryl ring .
    • Model transition states for bromine displacement to compare activation energies for para vs. meta substitution .
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., THF vs. DMF) on reaction pathways using explicit solvent models .

Methodological Considerations

  • Safety Protocols: Handle brominated compounds in fume hoods with PPE (gloves, goggles) due to potential toxicity .
  • Data Reproducibility: Document crystal growth conditions (e.g., solvent, temperature) to ensure structural consistency .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran
Reactant of Route 2
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3-((4-Bromo-3,5-dimethylphenoxy)methyl)tetrahydrofuran

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